molecular formula C15H10F4O3 B6410054 4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261955-32-1

4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6410054
CAS RN: 1261955-32-1
M. Wt: 314.23 g/mol
InChI Key: UTUWHKHHUMOTBN-UHFFFAOYSA-N
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Description

4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid, 95%, otherwise known as FTMB, is a synthetic compound with applications in the field of organic chemistry. It is a derivative of benzoic acid and is used as a building block in a wide range of synthetic reactions. FTMB has been studied extensively for its potential applications in the fields of medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

FTMB has been used in a variety of research applications, such as the synthesis of biologically active compounds, the synthesis of polymers, and the synthesis of novel materials. In medicinal chemistry, FTMB has been used in the synthesis of novel anti-cancer agents, such as the drug lapatinib. In biochemistry, FTMB has been used in the synthesis of peptidomimetics, which are molecules that mimic the structure of peptides and proteins. In materials science, FTMB has been used in the synthesis of nanomaterials and other novel materials.

Mechanism of Action

FTMB is a building block for a variety of organic reactions. The most common mechanism of action for FTMB is a Suzuki-Miyaura cross-coupling reaction. This reaction involves the formation of a palladium-carbon bond between the two reactants, which results in the formation of the desired product.
Biochemical and Physiological Effects
FTMB has been studied extensively for its potential biochemical and physiological effects. In studies conducted on animals, FTMB has been found to have anti-inflammatory, anti-cancer, and antioxidant properties. In addition, FTMB has been found to have anti-bacterial, anti-fungal, and anti-parasitic properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FTMB in laboratory experiments is its low cost and availability. FTMB is a commercially available compound and can be easily obtained from chemical suppliers. Additionally, FTMB is stable in a wide range of conditions, making it ideal for use in a variety of synthetic reactions. However, FTMB is toxic and should be handled with care. It is also important to note that FTMB is a flammable compound and should be stored in a cool, dry place away from heat sources.

Future Directions

The potential future directions for FTMB are numerous and varied. In the field of medicinal chemistry, FTMB could be used to develop novel drugs for the treatment of cancer, inflammation, and other diseases. In the field of biochemistry, FTMB could be used to synthesize peptidomimetics for the study of protein-protein interactions. In the field of materials science, FTMB could be used to synthesize nanomaterials and other novel materials for use in a variety of applications. Additionally, FTMB could be used in the synthesis of polymers and other organic compounds for use in a variety of industrial applications.

Synthesis Methods

FTMB can be synthesized via a Suzuki-Miyaura cross-coupling reaction between 4-bromo-2-fluoro-3-trifluoromethylphenylboronic acid and 2-methoxybenzoyl chloride. This reaction is conducted in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent. The reaction is typically carried out at a temperature of 80-120°C, and the product is purified by recrystallization.

properties

IUPAC Name

4-[2-fluoro-3-(trifluoromethyl)phenyl]-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O3/c1-22-12-7-8(5-6-10(12)14(20)21)9-3-2-4-11(13(9)16)15(17,18)19/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUWHKHHUMOTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=CC=C2)C(F)(F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691829
Record name 2'-Fluoro-3-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-3-trifluoromethylphenyl)-2-methoxybenzoic acid

CAS RN

1261955-32-1
Record name 2'-Fluoro-3-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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